molecular formula C17H23N3O4S B6071490 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate

Cat. No. B6071490
M. Wt: 365.4 g/mol
InChI Key: QMZRTZAADUKIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate, also known as DBIBA, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzisothiazole, which is a heterocyclic compound that has been used in a variety of medicinal and industrial applications. In

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate involves the formation of a covalent bond between the benzisothiazole moiety of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate and the ROS molecule. This reaction results in the formation of a stable adduct that emits a fluorescent signal upon excitation. The selectivity of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate for ROS is due to the presence of the benzisothiazole moiety, which is highly reactive towards ROS. The fluorescence emission of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate is dependent on the concentration of ROS, allowing for quantitative measurements.
Biochemical and Physiological Effects:
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate has been shown to have low toxicity and is not cytotoxic at concentrations used for ROS detection. It has been used in a variety of cell lines and animal models to study the role of ROS in disease pathology. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate has also been used to study the effects of antioxidants on ROS levels and to screen for potential therapeutic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate is its selectivity and sensitivity for ROS detection. It can be used in a variety of cell lines and animal models and is compatible with a variety of imaging techniques such as fluorescence microscopy and flow cytometry. The main limitation of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions. Additionally, the fluorescence emission of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate can be affected by factors such as pH and temperature, which can affect its accuracy and reproducibility.

Future Directions

For research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate include the development of new derivatives with improved solubility and selectivity for ROS. Additionally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate can be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) to provide a more comprehensive understanding of ROS in disease pathology. Finally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate can be used in high-throughput screening assays to identify new therapeutic compounds for diseases associated with oxidative stress.

Synthesis Methods

The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate involves the reaction of 2-aminobenzisothiazole with 1-azepanylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation and results in the formation of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate as a white crystalline solid. The yield of the synthesis is typically around 60-70%, and the purity can be improved through recrystallization or chromatography.

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate has been studied for its potential applications in scientific research due to its ability to act as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate can selectively bind to ROS and emit a fluorescent signal, allowing for their detection and quantification. This property makes 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate a valuable tool for studying the role of ROS in disease pathology and for developing new therapies.

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-(azepan-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-16(13-20-10-5-1-2-6-11-20)24-12-9-18-17-14-7-3-4-8-15(14)25(22,23)19-17/h3-4,7-8H,1-2,5-6,9-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZRTZAADUKIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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